7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
Description
The compound 7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one (CAS: 892759-62-5, molecular formula: C₂₈H₂₆ClFN₂O₃S, molecular weight: 525.034) is a quinolin-4-one derivative featuring distinct substituents at the 1-, 3-, 6-, and 7-positions of the heterocyclic core. The benzyl group at position 1 enhances lipophilicity, while the 3-chlorobenzenesulfonyl moiety introduces electron-withdrawing properties. The 6-fluoro substituent and 7-azepan-1-yl group (a seven-membered azacycle) further modulate electronic and steric characteristics.
Properties
IUPAC Name |
7-(azepan-1-yl)-1-benzyl-3-(3-chlorophenyl)sulfonyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClFN2O3S/c29-21-11-8-12-22(15-21)36(34,35)27-19-32(18-20-9-4-3-5-10-20)25-17-26(24(30)16-23(25)28(27)33)31-13-6-1-2-7-14-31/h3-5,8-12,15-17,19H,1-2,6-7,13-14,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLBARXFNLIPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of the quinoline core. The process includes:
Formation of the quinoline core: This is achieved through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Introduction of the azepane ring: The azepane ring is introduced via nucleophilic substitution reactions.
Sulfonylation: The 3-chlorobenzenesulfonyl group is added through sulfonylation reactions using sulfonyl chlorides.
Fluorination: The fluorine atom is introduced using fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Sulfonylation reagents: Sulfonyl chlorides.
Fluorinating agents: Selectfluor, N-fluorobenzenesulfonimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce deoxygenated derivatives.
Scientific Research Applications
7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent-Driven Properties
- Tosufloxacin’s 2,4-difluorophenyl group () is a hallmark of fluoroquinolones, optimizing DNA gyrase binding .
Position 3 (C3-substituent):
Position 7 (C7-substituent):
Fluorine at Position 6:
Research Findings and Implications
- The 3-chlorobenzenesulfonyl group may improve target affinity over analogs with methoxy or carbonyl groups .
Synthetic Accessibility:
BA97715 and BA97370 share identical molecular formulas, indicating that modifications at position 7 (azepane vs. piperidine) are synthetically feasible without altering molecular weight. This highlights opportunities for structure-activity relationship (SAR) studies .Physicochemical Properties: The benzyl and azepane groups in BA97715 likely confer higher logP values than Tosufloxacin’s difluorophenyl group, suggesting divergent ADME (absorption, distribution, metabolism, excretion) profiles .
Biological Activity
7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound with notable potential biological activities, particularly in the realm of antimicrobial and anticancer applications. This compound features a dihydroquinoline scaffold, which is characteristic of various biologically active molecules, and its unique structure suggests multiple avenues for pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C24H26ClN2O3S, with a molecular weight of approximately 511.0 g/mol. The presence of the azepan ring, benzyl group, and chlorobenzenesulfonyl moiety are critical for its biological activity. The fluorine atom at position 6 of the quinolone ring enhances its interaction with biological targets, particularly enzymes involved in DNA replication and repair.
The biological activity of this compound can be attributed to its ability to inhibit key enzymes such as bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Quinolones, including fluoroquinolones, are known for this mechanism, suggesting that this compound may exhibit similar antimicrobial properties.
Biological Activity Highlights
Antimicrobial Activity : Preliminary studies indicate that this compound may possess significant antimicrobial properties. The structural similarities to established quinolone antibiotics suggest that it could serve as a lead compound for developing new antibacterial agents. Research is ongoing to evaluate its efficacy against various bacterial strains in vitro and in vivo.
Anticancer Potential : There is also potential for anticancer activity. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The sulfonamide group may enhance selectivity towards cancerous cells while minimizing effects on normal cells.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can be useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one | Similar quinoline structure with piperidine | Antibacterial |
| 3-(azepan-1-ylsulfonyl)-N-benzyl-4-chlorobenzamide | Contains azepan and sulfonamide groups | Anticancer |
| 2-Fluoroquinoline derivatives | Basic quinoline scaffold with fluorine | Antiviral |
The unique combination of an azepan ring and chlorobenzenesulfonyl group in this compound may confer distinct biological properties compared to these similar compounds.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one?
- Methodological Answer : The synthesis typically involves multi-step protocols, including sulfonylation, benzylation, and cyclization. Key steps include:
- Temperature control (e.g., 60–80°C for sulfonylation) to avoid side reactions.
- Catalysts like triethylamine or DMAP to enhance yields during nucleophilic substitutions.
- Solvents such as dichloromethane or DMSO for polar intermediates .
- Reaction time optimization (e.g., 12–24 hours for ring closure).
- Purification via column chromatography with silica gel and gradients of ethyl acetate/hexane .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., fluorine at C6, benzyl group at N1). -NMR resolves fluorine environments .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Challenges include resolving disorder in the azepane ring or sulfonyl group .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at ~600 Da) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay).
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC values with structural analogs .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with corrections for nonspecific binding .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to account for sulfonyl group flexibility.
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinities directly.
- Meta-analysis : Compare results with structurally related quinolinones (e.g., 6-ethoxy-3-(4-fluorobenzoyl) derivatives) to identify substituent-dependent trends .
Q. What strategies are effective in improving the solubility and bioavailability of this hydrophobic compound?
- Methodological Answer :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the azepane nitrogen.
- Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion.
- Co-crystallization : Explore co-crystals with succinic acid or caffeine to modify crystal packing .
Q. How can researchers leverage crystallographic data to rationalize structure-activity relationships (SAR)?
- Methodological Answer :
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O bonds between sulfonyl and quinolinone groups).
- Torsion angle comparisons : Correlate azepane ring conformation (chair vs. boat) with bioactivity using SHELXL-refined structures .
- Docking simulations : Align crystal structures with target proteins (e.g., topoisomerase II) to predict binding modes .
Q. What experimental and computational approaches are recommended for analyzing metabolic stability?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human or rat) with LC-MS/MS to identify oxidation metabolites (e.g., hydroxylation at C7).
- QSAR modeling : Train models on ADME datasets to predict CYP450 interactions (e.g., CYP3A4 liability due to the benzyl group) .
- Isotope labeling : -labeling at the chlorobenzenesulfonyl moiety tracks metabolic pathways .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in reported IC values across different cell lines?
- Methodological Answer :
- Standardize assay conditions : Control for cell passage number, serum concentration, and incubation time.
- Dose-response curve validation : Use nonlinear regression (e.g., four-parameter logistic model) with ≥3 replicates.
- Mechanistic studies : Perform RNA-seq to identify cell line-specific resistance pathways (e.g., ABC transporter overexpression) .
Q. What statistical methods are appropriate for analyzing high-throughput screening data for this compound?
- Methodological Answer :
- Z-score normalization : Correct for plate-to-plate variability.
- Hierarchical clustering : Group compounds by activity profiles (e.g., kinase vs. protease inhibition).
- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to minimize Type I errors .
Specialized Techniques
Q. How can cryo-EM or advanced NMR techniques resolve dynamic structural features of this compound?
- Methodological Answer :
- Cryo-EM : Image compound-protein complexes at near-atomic resolution (≤3 Å) to capture flexible regions (e.g., azepane ring motion).
- Solid-state NMR : Probe crystalline or amorphous forms to assess polymorphism.
- Relaxation dispersion NMR : Measure conformational exchange rates in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
